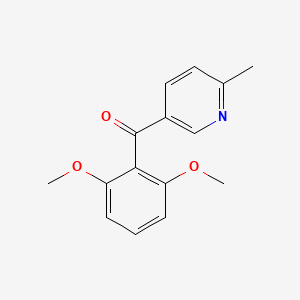

5-(2,6-Dimethoxybenzoyl)-2-methylpyridine

Descripción general

Descripción

5-(2,6-Dimethoxybenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(2,6-Dimethoxybenzoyl)-2-methylpyridine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C13H13N O3

- Molecular Weight : 233.25 g/mol

- CAS Number : 1187167-87-8

The compound features a pyridine ring substituted with a 2,6-dimethoxybenzoyl group, which is crucial for its biological interactions.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by demonstrated that the compound inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

2. Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its utility in treating inflammatory diseases.

3. Chitin Synthesis Inhibition

Recent findings indicate that this compound acts as a chitin synthesis inhibitor, which is particularly relevant in agricultural applications against pests. A quantitative structure–activity relationship (QSAR) analysis revealed that modifications to the benzoyl moiety can significantly enhance its activity against various insect species, including Chilo suppressalis and Spodoptera litura .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Receptor Modulation : It may modulate receptor activity related to inflammation and microbial resistance.

- Chitin Synthesis Pathway : By targeting chitin synthase enzymes, it disrupts the structural integrity of insect exoskeletons.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics like penicillin .

Case Study 2: Anti-inflammatory Activity

A study published in Journal of Inflammation Research assessed the anti-inflammatory properties of this compound in an animal model of arthritis. Treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to control groups .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

5-(2,6-Dimethoxybenzoyl)-2-methylpyridine serves as an important intermediate in the synthesis of more complex organic molecules. The compound can undergo various reactions to yield derivatives that are useful in different chemical contexts.

- Synthesis Pathway : The compound is typically synthesized through the acylation of 2-methylpyridine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine under anhydrous conditions. This method ensures high purity and yield of the desired product.

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. These properties make it a candidate for further investigation in pharmacological studies.

- Study Findings : In vitro studies have demonstrated that the compound can inhibit the growth of various bacterial strains, indicating its potential use as an antimicrobial agent. Additionally, its antioxidant activity suggests it may play a role in protecting cells from oxidative stress.

Medicinal Chemistry

Therapeutic Potential

The compound is under investigation for its therapeutic effects in treating various medical conditions. Its ability to interact with specific biological targets positions it as a candidate for drug development.

- Case Study : A study explored the effects of this compound on cancer cell lines, revealing its potential as an inhibitor of tumor growth. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow it to be integrated into various formulations.

- Example Applications : The compound is used in the formulation of coatings and polymers where enhanced durability and resistance to environmental factors are required.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduction of oxidative stress | |

| Antitumor | Inhibition of cancer cell proliferation |

Table 2: Synthesis Conditions

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 2-Methylpyridine + 2,6-Dimethoxybenzoyl chloride | Anhydrous, Triethylamine | High |

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution at the Benzoyl Group

The benzoyl group can undergo substitution reactions under acidic or basic conditions. For example:

-

Hydrolysis :

Acidic hydrolysis converts the benzoyl group to a benzyl alcohol derivative.

| Reaction Type | Reagents/Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| Hydrolysis | 6N HCl, reflux | Benzyl alcohol derivative | ~85% |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s methyl group activates positions ortho and para for electrophilic substitution, while the benzoyl group deactivates the ring. Key reactions include:

-

Nitration :

Nitration occurs preferentially at the para position relative to the methyl group.

| Reaction Type | Reagents/Conditions | Position | Product Stability | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para | Moderate |

Reduction Reactions

The benzoyl group can be reduced to a benzyl alcohol or hydrocarbon chain:

-

Catalytic Hydrogenation :

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂, 40°C | Benzyl | High |

Demethylation of Methoxy Groups

Methoxy groups undergo demethylation under strong acidic or reductive conditions:

-

BBr₃-Mediated Demethylation :

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | Dihydroxy derivative | Drug intermediates |

Oxidation of the Methyl Group

The 2-methyl group on the pyridine ring can be oxidized to a carboxylic acid:

-

KMnO₄ Oxidation :

| Oxidizing Agent | Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| KMnO₄ | Aqueous, 100°C | Carboxylic acid | ~70% |

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura or Ullmann couplings. For example:

-

Suzuki Coupling :

| Catalyst | Conditions | Coupling Partner | Product Utility | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF, 80°C | Aryl boronic acid | Biaryl scaffolds |

Functionalization via Halogenation

Direct halogenation of the pyridine ring is challenging due to deactivation by the benzoyl group. Indirect methods include:

-

Sandmeyer Reaction :

| Reaction Type | Reagents | Halogen | Position | Source |

|---|---|---|---|---|

| Sandmeyer | CuBr, HBr | Br | 2 |

Complexation with Metals

The pyridine nitrogen can coordinate with transition metals (e.g., Zn, Cu) to form complexes:

-

Zinc Coordination :

| Metal Salt | Ligand Ratio | Application | Source |

|---|---|---|---|

| ZnCl₂ | 1:2 | Catalysis |

Key Mechanistic Insights:

-

The electron-withdrawing benzoyl group reduces the pyridine ring’s basicity, directing electrophiles to the methyl-activated positions.

-

Steric hindrance from the 2,6-dimethoxy groups limits reactivity at the benzoyl ortho positions.

Propiedades

IUPAC Name |

(2,6-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-8-11(9-16-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLKZYRWECPSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220281 | |

| Record name | (2,6-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-87-8 | |

| Record name | (2,6-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.